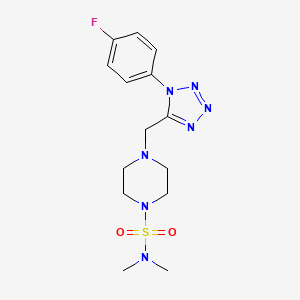

4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

This compound features a tetrazole moiety substituted with a 4-fluorophenyl group, linked via a methyl group to a piperazine ring bearing a dimethylsulfonamide group. Its synthesis involves S-alkylation of 1-substituted tetrazole-5-thiols with bromo-substituted phenylsulfonyl piperazine derivatives under reflux conditions, as reported by Kommula et al. . Structural characterization is achieved via nuclear magnetic resonance (NMR) and mass spectrometry.

Properties

IUPAC Name |

4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN7O2S/c1-19(2)25(23,24)21-9-7-20(8-10-21)11-14-16-17-18-22(14)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDBGGGCJYNKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide under suitable conditions to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring.

Next, the tetrazole derivative is reacted with N,N-dimethylpiperazine-1-sulfonamide under appropriate conditions to form the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the tetrazole ring or the sulfonamide group, leading to different reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

The biological activity of 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide primarily involves interactions with specific enzymes and receptors. The tetrazole and fluorophenyl moieties are believed to play crucial roles in modulating enzyme activity and receptor binding, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism is thought to involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity Assessment

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

Mechanism of Action

The mechanism of action of 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may also play a role in binding to target proteins, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with methoxy or methyl groups in analogues (electron-donating), which may alter receptor binding or metabolic stability .

- Sulfonamide vs. Sulfonyl Groups : The N,N-dimethylsulfonamide in the target compound may enhance solubility compared to methylsulfonyl derivatives (e.g., ) but reduce membrane permeability .

- Synthetic Flexibility : Analogues with 4-fluorobenzyl groups () utilize coupling or benzoylation, whereas the target compound employs S-alkylation, reflecting divergent strategies for piperazine functionalization .

Structural Characterization and Computational Insights

- NMR and Mass Spectrometry : Consistent use of NMR (e.g., 1H NMR in ) and high-resolution mass spectrometry (HRMS) ensures structural fidelity across analogues .

Biological Activity

The compound 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of the Tetrazole Ring :

- The tetrazole ring is synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions, which yields 1-(4-fluorophenyl)-1H-tetrazole.

-

Sulfonamide Formation :

- The next step involves reacting 1-(4-fluorophenyl)-1H-tetrazole with dimethylpiperazine-1-sulfonyl chloride in an organic solvent like dichloromethane, often using a base such as triethylamine to facilitate the reaction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors, altering their activity. The tetrazole ring can mimic carboxylate groups, allowing it to engage with active sites of various enzymes.

- Biochemical Pathways : It potentially influences several signaling pathways and metabolic processes, which could lead to therapeutic effects in various disease models.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against bacterial strains and fungi.

Anticancer Effects

In studies involving cancer cell lines, compounds with similar structures have demonstrated cytotoxic effects. For example, a related piperazine derivative was reported to have a half-maximal inhibitory concentration (GI50) of 4.36 µM against cancer cells, indicating promising anticancer activity.

Tyrosinase Inhibition

A notable study evaluated the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production. The compound showed competitive inhibition with an IC50 value lower than that of standard inhibitors like kojic acid. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.

Data Tables

| Activity Type | IC50/Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | IC50 = 0.18 µM | |

| Anticancer Activity | GI50 = 4.36 µM | |

| Antimicrobial Effect | Variable by strain |

Case Studies

-

Tyrosinase Inhibition Study :

- A detailed kinetic study assessed the inhibition of tyrosinase by various derivatives of piperazine. The compound demonstrated a competitive inhibition mechanism, suggesting it effectively binds to the enzyme's active site without causing cytotoxicity in tested cell lines.

-

Antimicrobial Efficacy :

- Research on related tetrazole compounds indicated broad-spectrum antimicrobial activity, with specific derivatives showing effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What are the critical synthetic steps and conditions required to synthesize 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide?

The synthesis involves multi-step reactions, starting with the formation of the tetrazole ring via cycloaddition between sodium azide and a nitrile precursor. Subsequent alkylation of the tetrazole with a piperazine-sulfonamide derivative is performed under controlled pH (8–9) and temperature (40–60°C). Key intermediates are purified via column chromatography, and final product purity (>95%) is confirmed using NMR and mass spectrometry .

Q. How can researchers ensure structural fidelity and purity during synthesis?

Structural confirmation requires a combination of analytical techniques:

- 1H/13C NMR to verify substituent positions and integration ratios.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% threshold). Contaminants (e.g., unreacted sulfonamide precursors) are removed via recrystallization in ethanol/water mixtures .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in anhydrous conditions under inert gas (argon or nitrogen) at –20°C. Degradation studies suggest sensitivity to light and humidity, which can hydrolyze the sulfonamide or tetrazole moieties. Stability is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases or GPCRs). QSAR models prioritize modifications to the piperazine or fluorophenyl groups to enhance solubility (logP <3) or reduce CYP450-mediated metabolism. Free energy perturbation (FEP) calculations refine substituent effects on binding .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies (e.g., varying IC50 values in enzyme vs. cell-based assays) may arise from off-target interactions or differential membrane permeability. Mitigation steps:

- Counter-screening against related targets (e.g., kinase panels).

- Permeability assays (Caco-2/PAMPA) to assess cellular uptake.

- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .

Q. How can X-ray crystallography resolve ambiguities in structural data?

Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous bond lengths/angles for the tetrazole-piperazine core. Co-crystallization with target proteins (e.g., carbonic anhydrase) validates binding modes. Challenges include low crystal yield, addressed via vapor diffusion with PEG-based precipitants .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models to confirm target gene dependency.

- Thermal shift assays (DSF) to measure target protein stabilization.

- Phosphoproteomics (LC-MS/MS) to map downstream signaling effects. Negative controls (e.g., enantiomers or scaffold analogs) isolate target-specific effects .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

- DoE (Design of Experiments) identifies critical parameters (e.g., molar ratios, solvent polarity).

- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) for tetrazole cyclization.

- Flow chemistry improves reproducibility in sulfonamide coupling steps .

Q. What analytical techniques characterize degradation products under stress conditions?

- Forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS identify hydrolyzed sulfonamide or oxidized tetrazole byproducts.

- Stability-indicating methods (e.g., gradient HPLC) quantify degradation kinetics .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Scaffold diversification : Replace the fluorophenyl group with chloro/cyano analogs.

- Piperazine modifications : Introduce methyl or acetyl groups to modulate basicity.

- Biological testing : Prioritize derivatives with >10-fold selectivity in primary vs. secondary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.